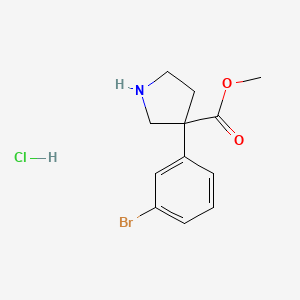
Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride, also known as MBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the development of new drugs. MBP belongs to the class of pyrrolidine carboxylates and is widely used as a precursor in the synthesis of various pharmaceuticals.
Scientific Research Applications
Antimicrobial Activity
AT20979: has been identified as a potential candidate for antimicrobial activity. Pyrrolidine derivatives, which include AT20979, have shown effectiveness against a variety of bacterial strains. The compound’s structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death .
Antiviral Applications
The pyrrolidine core of AT20979 is significant in the development of antiviral agents. Researchers have explored its efficacy against viruses by inhibiting viral entry or replication. This is particularly relevant in the search for treatments for emerging viral diseases .
Anticancer Properties
AT20979’s structural framework is conducive to anticancer drug design. Its ability to bind to cancer cell receptors and interfere with cell signaling pathways makes it a valuable scaffold for developing novel anticancer therapies .
Anti-inflammatory Uses
The compound has shown promise in the treatment of inflammation. By modulating inflammatory pathways, AT20979 can help in reducing swelling, redness, and pain associated with various inflammatory conditions .
Anticonvulsant Effects
AT20979 may also serve as a lead compound in the creation of new anticonvulsant medications. Its pyrrolidine structure has been linked to the reduction of seizure activity in preclinical models, offering hope for epilepsy treatment .
Enzyme Inhibition
Enzyme inhibition is another area where AT20979 shows potential. It has been studied for its ability to inhibit enzymes like cholinesterase and carbonic anhydrase, which are targets for treating conditions such as Alzheimer’s disease and glaucoma, respectively .
properties
IUPAC Name |
methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c1-16-11(15)12(5-6-14-8-12)9-3-2-4-10(13)7-9;/h2-4,7,14H,5-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCDRWYSCMJDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)C2=CC(=CC=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2989502.png)
![3-(4-methoxyphenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2989503.png)

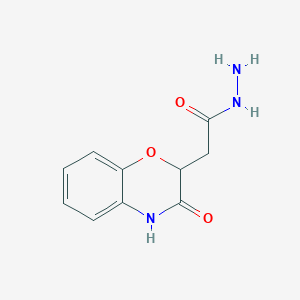
![1-(Oxan-4-yl)-2-azaspiro[3.3]heptane](/img/structure/B2989507.png)
![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2989509.png)
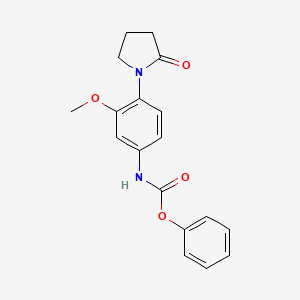
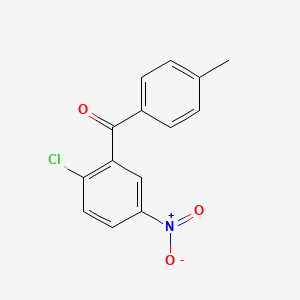
![4-(dimethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2989515.png)

![4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2989518.png)
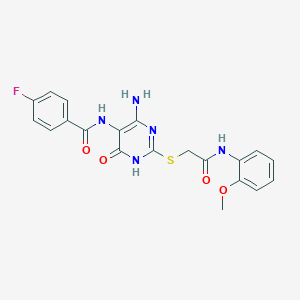
![4-Imino-3,6-diphenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2989522.png)
